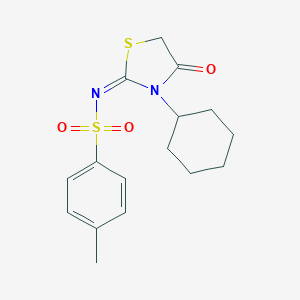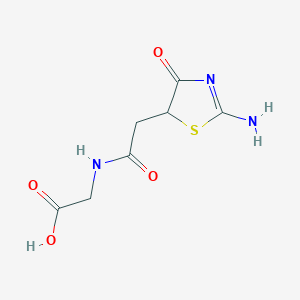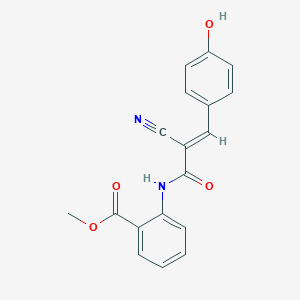
(E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
(E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer cell proliferation and survival. It has been found to inhibit the activity of several enzymes, including protein kinase C and topoisomerase II, which are involved in DNA replication and cell division. This compound also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and is well tolerated in animal studies. It has been shown to accumulate in cancer cells, indicating its selective targeting of cancer cells. This compound has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate is a useful tool for studying cancer biology and developing new cancer therapies. Its selective targeting of cancer cells and low toxicity make it an attractive candidate for further development. However, its synthetic method is complex and may limit its widespread use in research.
Orientations Futures
There are several future directions for the research and development of (E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate. One potential application is in combination therapy with other anti-cancer drugs to enhance their efficacy. This compound may also be used in drug delivery systems to target cancer cells specifically. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in other diseases, such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a synthetic compound with potential anti-cancer properties. Its selective targeting of cancer cells and low toxicity make it a promising candidate for further development. The synthesis method of this compound has been optimized to produce high yields of this compound with high purity. This compound has been extensively studied for its potential use in cancer treatment, and future research may reveal its potential use in other diseases.
Méthodes De Synthèse
(E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate can be synthesized by reacting 4-hydroxybenzyl cyanide with methyl acrylate in the presence of a base. The resulting product is then subjected to a reaction with acryloyl chloride to obtain this compound. This synthetic method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
(E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells, which is a key process in cancer progression.
Propriétés
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-18(23)15-4-2-3-5-16(15)20-17(22)13(11-19)10-12-6-8-14(21)9-7-12/h2-10,21H,1H3,(H,20,22)/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGYXARDHMFUSZ-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B362350.png)
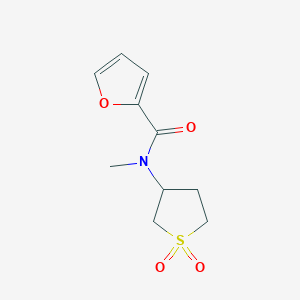
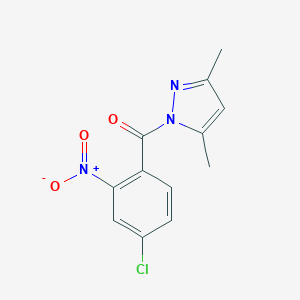
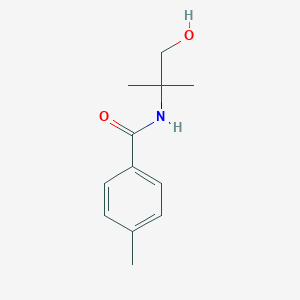
![4,11-Diethyl-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B362363.png)
![2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B362369.png)

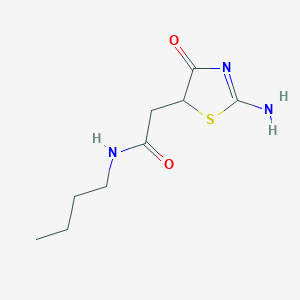
![N-hexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B362375.png)

![Ethyl 4-[(3-hydroxypropyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B362378.png)
